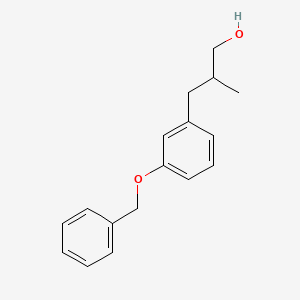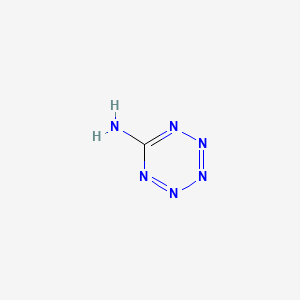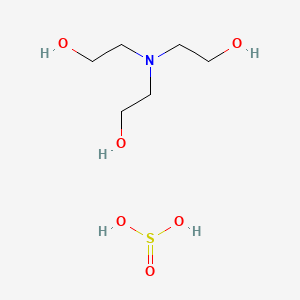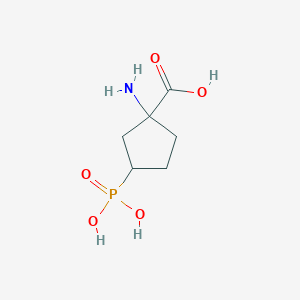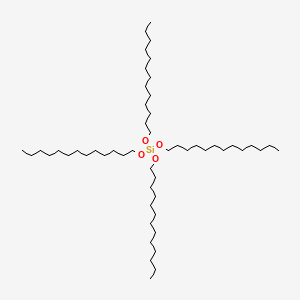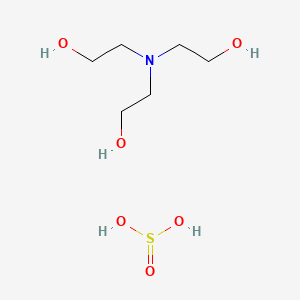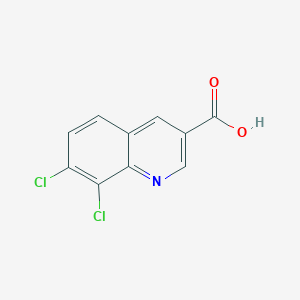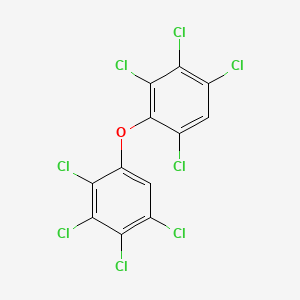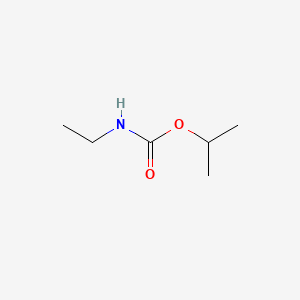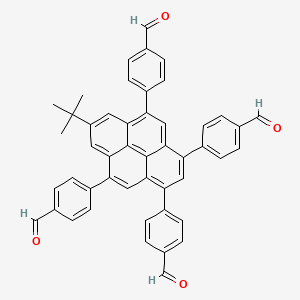
4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde: is a complex organic compound with the molecular formula C48H34O4 and a molecular weight of 674.78 g/mol . This compound is characterized by its unique structure, which includes a pyrene core substituted with tert-butyl groups and benzaldehyde moieties. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde typically involves the following steps:
Miyaura Coupling Reaction: 2-bromo-7-tert-butylpyrene is reacted with 4-formylphenylboronic acid to afford 4-(7-(tert-butyl)pyrene-2-yl)benzaldehyde in a yield of 67%.
Aldehyde Derivative Formation: The obtained aldehyde derivative is then reacted with pyrrole in the presence of trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic chemistry techniques involving coupling reactions and aldehyde formation under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids are used for selective oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: The major products include 4,5-dione or 4,5,9,10-tetraone derivatives.
Reduction: The corresponding alcohols or amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Optoelectronics: The compound is used as a building block for organic optoelectronic applications due to its unique electronic properties.
Biology and Medicine:
Fluorescent Probes: It can be used in the development of fluorescent probes for biological imaging.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde involves its interaction with molecular targets through its aldehyde and pyrene moieties. The aldehyde groups can form Schiff bases with amines, while the pyrene core can participate in π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it useful in optoelectronic applications .
Comparaison Avec Des Composés Similaires
2,7-di-tert-butylpyrene: This compound is similar in structure but lacks the benzaldehyde moieties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another compound with similar electronic properties but different functional groups.
Uniqueness: 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde is unique due to its combination of a pyrene core with tert-butyl and benzaldehyde groups, which imparts distinct electronic and chemical properties, making it valuable for specific applications in optoelectronics and materials science .
Propriétés
Formule moléculaire |
C48H34O4 |
|---|---|
Poids moléculaire |
674.8 g/mol |
Nom IUPAC |
4-[7-tert-butyl-3,5,9-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C48H34O4/c1-48(2,3)37-20-42-40(35-16-8-31(27-51)9-17-35)23-44-38(33-12-4-29(25-49)5-13-33)22-39(34-14-6-30(26-50)7-15-34)45-24-41(43(21-37)46(42)47(44)45)36-18-10-32(28-52)11-19-36/h4-28H,1-3H3 |
Clé InChI |
VJKSROKOISGHGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)

